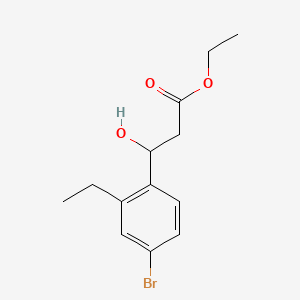
2-(Methoxy-d3)-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxy-d3)-4-bromophenol is a deuterated derivative of 4-bromophenol, where the methoxy group is labeled with deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving reaction mechanisms, metabolic pathways, and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-4-bromophenol typically involves the bromination of 2-(Methoxy-d3)-phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of deuterated methanol in the synthesis ensures the incorporation of deuterium into the methoxy group .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxy-d3)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 2-(Methoxy-d3)-phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(Methoxy-d3)-phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxy-d3)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of reactions and identify intermediates.
Biology: Employed in metabolic studies to understand the biotransformation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of phenolic drugs.
Mécanisme D'action
The mechanism of action of 2-(Methoxy-d3)-4-bromophenol depends on its specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various metabolic pathways. The presence of the bromine atom can also influence the reactivity and interaction of the compound with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but without the bromine atom and deuterium labeling.
4-Bromophenol: Lacks the methoxy group and deuterium labeling.
2-(Methoxy-d3)-phenol: Similar but without the bromine atom.
Uniqueness
2-(Methoxy-d3)-4-bromophenol is unique due to its combination of deuterium labeling and bromine substitution. This dual modification allows for specific applications in isotopic labeling studies and reactions involving halogenated phenols. The deuterium labeling provides insights into reaction mechanisms and metabolic pathways, while the bromine atom offers additional reactivity for further chemical modifications .
Propriétés
Numéro CAS |
1185310-16-0 |
|---|---|
Formule moléculaire |
C7H7BrO2 |
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
4-bromo-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3 |
Clé InChI |
WHSIIJQOEGXWSN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O |
SMILES canonique |
COC1=C(C=CC(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)

![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)






methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)

![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)

